N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carbohydrazide
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Overview
Description
N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The presence of functional groups allows for substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including its ability to inhibit certain enzymes.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation .
Comparison with Similar Compounds
Similar Compounds
4-HYDROXYL-N’~[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Known for its use as a corrosion inhibitor.
2-HYDROXY-N’~[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZONE: Studied for its antiproliferative activity and interactions with DNA and proteins.
N’~[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Characterized for its structural properties.
Uniqueness
N’~4~-[(E)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-ISOPROPOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE stands out due to its unique quinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H25N3O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N3O4/c1-17(2)34-25-11-7-5-9-20(25)23-15-21(19-8-4-6-10-22(19)29-23)27(32)30-28-16-18-12-13-26(33-3)24(31)14-18/h4-17,31H,1-3H3,(H,30,32)/b28-16+ |
InChI Key |
JMFVSBVBOOLXHS-LQKURTRISA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)O |
Origin of Product |
United States |
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